molecular formula C20H28O B14596768 2-(Decyloxy)naphthalene CAS No. 60010-56-2

2-(Decyloxy)naphthalene

Cat. No.: B14596768
CAS No.: 60010-56-2
M. Wt: 284.4 g/mol
InChI Key: YLNRIDUKPBUYCJ-UHFFFAOYSA-N
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Description

2-(Decyloxy)naphthalene is an organic compound derived from naphthalene, where a decyloxy group is attached to the second carbon of the naphthalene ring Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decyloxy)naphthalene typically involves the alkylation of naphthol derivatives. One common method is the Williamson ether synthesis, where 2-naphthol reacts with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Decyloxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation can be used for reduction.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxygenated naphthalene derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Alkylated or acylated naphthalene derivatives.

Scientific Research Applications

2-(Decyloxy)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Decyloxy)naphthalene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The decyloxy group can enhance its lipophilicity, allowing it to integrate into lipid bilayers more effectively. This can affect membrane fluidity and permeability, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Similar structure but with a methoxy group instead of a decyloxy group.

    2-Ethylnaphthalene: Contains an ethyl group instead of a decyloxy group.

    2-Phenoxynaphthalene: Has a phenoxy group in place of the decyloxy group.

Uniqueness

2-(Decyloxy)naphthalene is unique due to the presence of the long decyloxy chain, which significantly alters its physical and chemical properties compared to its shorter-chain analogs. This modification can enhance its solubility in nonpolar solvents and its ability to interact with lipid membranes, making it valuable for specific applications in chemistry and biology.

Properties

CAS No.

60010-56-2

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

2-decoxynaphthalene

InChI

InChI=1S/C20H28O/c1-2-3-4-5-6-7-8-11-16-21-20-15-14-18-12-9-10-13-19(18)17-20/h9-10,12-15,17H,2-8,11,16H2,1H3

InChI Key

YLNRIDUKPBUYCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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